

Spectroscopic Analysis of (6-Bromo-5-methoxypyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

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Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental ^1H and ^{13}C NMR data for **(6-Bromo-5-methoxypyridin-2-yl)methanol**. The following guide is a template designed to meet the structural and content requirements of the user's request. The tables and experimental protocols are based on standard practices for the analysis of similar pyridine derivatives and should be populated with experimental data once it is acquired.

This technical guide provides a framework for the detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **(6-Bromo-5-methoxypyridin-2-yl)methanol**. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel chemical entities. This document outlines the standard experimental protocols for NMR data acquisition and provides a structured format for the presentation of spectral data.

Data Presentation

The quantitative ^1H and ^{13}C NMR data for **(6-Bromo-5-methoxypyridin-2-yl)methanol** should be recorded and tabulated as follows. The expected chemical shifts are estimations and will need to be confirmed by experimental data.

^1H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-3	Value	d	Value	1H
H-4	Value	d	Value	1H
-CH ₂ OH	Value	s	-	2H
-OCH ₃	Value	s	-	3H
-OH	Value	br s	-	1H

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment	Chemical Shift (δ) [ppm]
C-2	Value
C-3	Value
C-4	Value
C-5	Value
C-6	Value
-CH ₂ OH	Value
-OCH ₃	Value

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as **(6-Bromo-5-methoxypyridin-2-yl)methanol**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **(6-Bromo-5-methoxypyridin-2-yl)methanol** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for similar compounds. Other deuterated solvents such as DMSO- d_6 or Methanol- d_4 may be used depending on the sample's solubility.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool placed in the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
 - **Temperature:** 298 K (25 °C).
 - **Spectral Width (SW):** Approximately 12-15 ppm, centered around 5-6 ppm.
 - **Acquisition Time (AQ):** 2-4 seconds.
 - **Relaxation Delay (D1):** 1-5 seconds.
 - **Number of Scans (NS):** 8-16 scans.
- **^{13}C NMR Acquisition Parameters:**

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

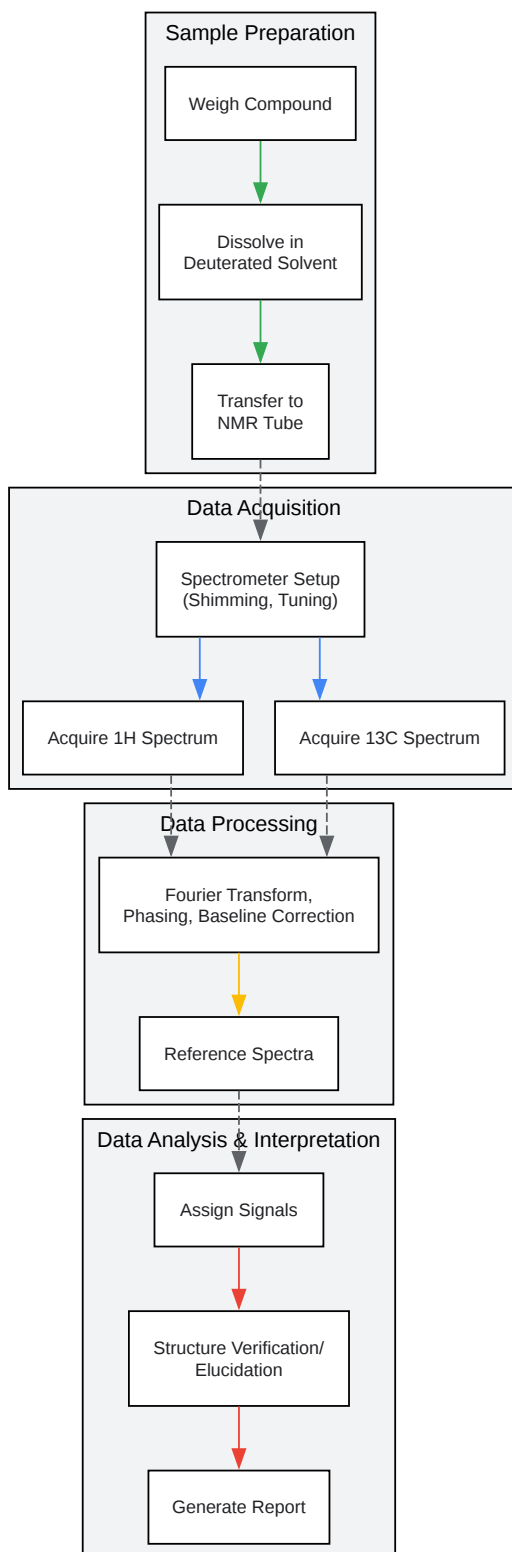
Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).
- Peak Picking and Integration: Identify all significant peaks and, for the ^1H spectrum, integrate the peak areas.

Workflow Visualization

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

General Workflow for NMR Analysis



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Caption: A flowchart illustrating the standard procedure for NMR spectroscopic analysis.

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